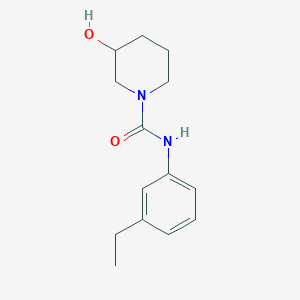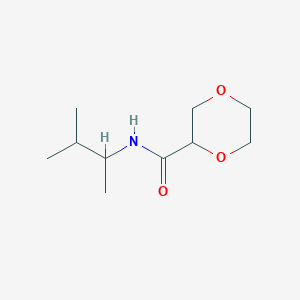
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, also known as MDBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBD is a cyclic amide that contains a dioxane ring and a methylbutyl group, making it a unique chemical compound.
Mécanisme D'action
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide is believed to exert its pharmacological effects by interacting with the GABA-A receptor, which is a receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA). N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the ability to reduce seizures in animal models of epilepsy, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target the GABA-A receptor and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, including the development of more selective GABA-A receptor modulators, the investigation of its potential as an antitumor agent, and the exploration of its effects on other physiological systems. Additionally, the development of more efficient synthesis methods for N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide could lead to increased availability for research purposes.
Méthodes De Synthèse
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-butanone, sodium hydride, and ethyl oxalyl chloride, followed by the addition of sodium methoxide and 1,2-dibromoethane. The resulting product is then treated with sodium hydroxide to form N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide.
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(3)11-10(12)9-6-13-4-5-14-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJPUSUVGYPJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

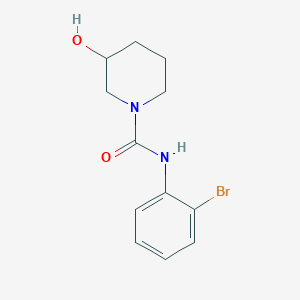
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
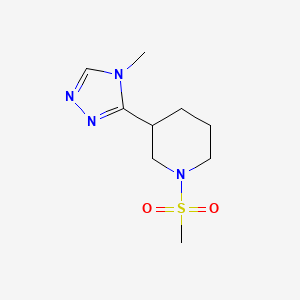
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
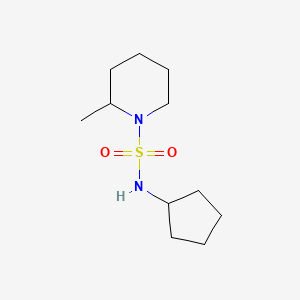
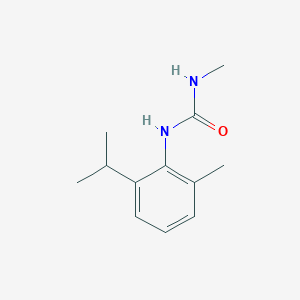
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
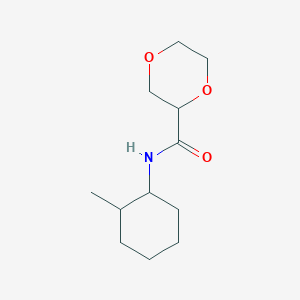
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)


![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
